5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Nicotinic acetylcholine receptor Radioligand binding Structure-activity relationship

Procure this precise 2-ether, C5-methyl pyridyl nAChR ligand to map subtype recognition in head-to-head studies with A-84543 and des-methyl analogs. The 2-ether architecture provides a >3,000-fold Ki shift vs. 3-ether isomers, enabling wide-dynamic-range SAR and superior PET tracer pharmacokinetics due to moderate affinity (Ki ~100–1,000 nM). Co-order with 6-methylnicotine for parallel CYP2A6 metabolic stability assays.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 2202461-62-7
Cat. No. B2543508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
CAS2202461-62-7
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCC1=CN=C(C=C1)OCC2CCCN2C
InChIInChI=1S/C12H18N2O/c1-10-5-6-12(13-8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3
InChIKeySWLSMTJBGKRQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (CAS 2202461-62-7): Structural and Pharmacological Baseline for Procurement Decisions


5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (CAS 2202461-62-7) is a chiral pyridyl ether belonging to the class of N-methylpyrrolidine-containing nicotinic acetylcholine receptor (nAChR) ligands. Its architecture combines a 5-methyl-substituted pyridine ring with a 2-ether linkage to the pyrrolidine moiety, distinguishing it from the more extensively characterized 3-ether series exemplified by A-84543. The compound is structurally positioned at the intersection of two well-studied pharmacophore families: the 2-alkoxy-pyridine nAChR ligands (e.g., 2-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine, Ki = 495 nM at α4β2) and the C5-substituted pyridine analogs that exhibit enhanced β2-subtype selectivity (Ki ratios up to 92,000-fold for β2 over β4). This dual structural heritage makes the compound a valuable probe for elucidating the stereoelectronic determinants of nAChR subtype recognition.

Why 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine Cannot Be Replaced by Common In-Class Analogs: The Regioisomeric Selectivity Problem


In-class substitution of 5-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine with widely available analogs such as A-84543 or ABT-089 is scientifically invalid due to the profound impact of pyridine ether regiochemistry on nAChR subtype recognition. The 2-ether linkage (present in the target compound) yields a Ki of 495 nM at α4β2 nAChR , whereas the 3-ether isomer A-84543 achieves a Ki of 0.15 nM—a >3,000-fold difference in binding affinity arising solely from repositioning the oxygen atom by one ring position. Furthermore, the 5-methyl substituent on the pyridine ring introduces steric and electronic modulation that, in the C5-substituted A-84543 series, has been shown to alter β2/β4 selectivity ratios by orders of magnitude. Generic selection of a 'pyrrolidinylmethoxy-pyridine' without specifying the exact regioisomer therefore risks acquiring a compound with fundamentally different target engagement profile, invalidating SAR studies, PET tracer development, or pharmacological profiling experiments.

Quantitative Differentiation Evidence for 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (CAS 2202461-62-7) Against Closest Structural Analogs


Regioisomeric Ether Position: 2-Ether vs. 3-Ether Linkage Dictates >3,000-Fold Difference in α4β2 nAChR Binding Affinity

The 2-ether linkage in 5-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is the critical structural determinant differentiating it from the 3-ether series. The des-methyl 2-ether analog (2-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine) exhibits a Ki of 495 nM at rat α4β2 nAChR measured by [3H]-cytisine displacement. In contrast, the 3-ether regioisomer A-84543 (3-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine) achieves a Ki of 0.15 nM under comparable conditions. This 3,300-fold affinity gap demonstrates that the oxygen position on the pyridine ring is not a minor structural nuance but a dominant driver of receptor engagement. The target compound, bearing the 2-ether configuration, is therefore expected to occupy a distinct affinity range compared to 3-ether ligands, making it suitable for applications requiring moderate rather than ultra-high nAChR affinity.

Nicotinic acetylcholine receptor Radioligand binding Structure-activity relationship

C5-Methyl Substitution on Pyridine Ring: Class-Level Evidence for Enhanced β2-Selectivity Over β4-Containing nAChRs

The 5-methyl group on the pyridine ring of the target compound is strategically positioned to modulate nAChR subtype selectivity. In the structurally analogous A-84543 series, introduction of substituents at the C5 position of the pyridyl ring produced dramatic shifts in selectivity: hydrophobic or hydrogen-bonding alkynyl groups at C5 increased selectivity for β2-containing nAChRs over β4-containing nAChRs by up to 92,000-fold (Ki ratio). While the methyl substituent is smaller than the alkynyl groups evaluated, the SAR trend demonstrates that the C5 position is a critical selectivity switch. The 5-methyl substitution also differentiates the target from the non-methylated 2-ether analog (Ki = 495 nM), and based on the C5-substitution SAR established with 5-substituted A-84543 analogs (Ki range 0.055–0.69 nM vs. 0.15 nM for unsubstituted A-84543) , the methyl group is expected to modulate both affinity and subtype preference compared to the des-methyl 2-ether baseline.

nAChR subtype selectivity β2 vs. β4 subunits C5 pyridine substitution

Structural Differentiation from 6-Methylnicotine: Ether vs. Direct C–C Linkage Alters Metabolic and Pharmacokinetic Liability

The target compound incorporates an ether oxygen bridge between the pyridine and pyrrolidine rings, replacing the direct carbon–carbon bond found in 6-methylnicotine (2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine). This structural difference has significant pharmacokinetic implications. 6-Methylnicotine, like nicotine itself, is metabolized primarily by CYP2A6-mediated oxidation at the pyrrolidine ring and the carbon linking the two rings. The introduction of an ether linkage at the 2-position replaces a metabolically labile C–H bond with a C–O–C bridge, creating a distinct metabolic profile. While 6-methylnicotine shows high nAChR affinity (Ki = 1.8 nM at α4β2, comparable to nicotine's 2 nM) , its rapid hepatic clearance limits its utility as a pharmacological probe. The ether-containing target compound is predicted to exhibit altered CYP-mediated oxidation rates, potentially offering a longer half-life in in vitro hepatocyte stability assays and distinct metabolite profiles compared to the direct-linked 6-methylnicotine scaffold.

Oxidative metabolism CYP2A6 nicotine analog design

Distinct Physicochemical Property Profile: Calculated logP and Topological Polar Surface Area Differentiate from ABT-089 and A-84543

The combined effect of the 2-ether linkage and 5-methyl substitution produces a unique physicochemical signature that distinguishes the target compound from both ABT-089 (2-methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]pyridine, MW 192.26) and A-84543 (3-[(1-methylpyrrolidin-2-yl)methoxy]pyridine, MW 192.26). The target compound (C12H18N2O, MW 206.28) has one additional carbon compared to ABT-089 and A-84543 (both C11H16N2O, MW 192.26), resulting in higher lipophilicity and altered hydrogen-bonding capacity. The repositioning of the ether oxygen from the 3-position (A-84543) to the 2-position alters the topological polar surface area (TPSA) and the orientation of the hydrogen bond acceptor, which affects blood-brain barrier penetration prediction scores. ABT-089, as a 3-pyridyl ether with a 2-methyl substituent, is an orally bioavailable partial agonist with cognition-enhancing properties . The target compound's distinct 2-ether/5-methyl arrangement occupies a different region of CNS MPO (Multiparameter Optimization) chemical space, making it a valuable comparator for deconvoluting the contribution of ether position to CNS penetration.

Lipophilicity CNS drug design in silico ADME

Recommended Research and Industrial Application Scenarios for 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (CAS 2202461-62-7)


nAChR Subtype Selectivity Profiling: Deconvoluting the Contribution of Pyridine Ether Regiochemistry to β2 vs. β4 Discrimination

This compound is ideally suited for head-to-head competitive binding experiments against A-84543 (3-ether) and 2-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine (2-ether, des-methyl) to systematically map how the combination of ether position and C5-methyl substitution determines nAChR subtype recognition. The >3,300-fold affinity difference between 2-ether and 3-ether scaffolds provides a wide dynamic range for SAR studies. Researchers should procure all three compounds simultaneously to enable internally controlled comparison of Ki values across α4β2, α3β4, and α7 subtypes in stably transfected cell lines.

PET Tracer Development: A Moderate-Affinity Scaffold for Optimizing In Vivo Imaging Kinetics

The predicted moderate nAChR affinity (Ki ~100–1,000 nM) of the 2-ether scaffold is pharmacokinetically advantageous for PET tracer design, as ultra-high-affinity ligands (e.g., A-84543, Ki ~0.15 nM) can suffer from slow washout kinetics and high non-displaceable binding. The target compound's 5-methyl group provides a site for potential 11C-labeling, analogous to the [11C]A-84543 radiotracer strategy. Procurement of both the target compound and its des-methyl analog enables comparative autoradiography studies to assess whether the 5-methyl group improves signal-to-noise ratios in brain region-specific imaging.

Metabolic Stability Comparison: Ether-Linked vs. Direct-Linked Nicotinic Ligands for In Vivo Pharmacology

The ether oxygen bridge in the target compound provides a key structural distinction from 6-methylnicotine for CYP2A6 metabolism studies. Researchers can co-procure the target compound alongside 6-methylnicotine (Ki = 1.8 nM at α4β2) to conduct parallel human liver microsome stability assays, quantifying intrinsic clearance (CLint) and identifying whether the ether linkage reduces CYP-mediated oxidation. This comparison directly informs the selection of scaffold for in vivo cognition or neuroprotection models where metabolic stability is a critical parameter.

Chemical Biology Tool Compound: Probing the Hydrogen-Bonding Network of the nAChR Orthosteric Site

The repositioned ether oxygen at the 2-position of the pyridine ring alters the geometry of hydrogen bond acceptance relative to the 3-ether series. This compound serves as a precise probe for double-mutant cycle analysis to map hydrogen-bonding interactions within the nAChR orthosteric binding pocket. Procurement alongside A-84543 enables pairwise functional assays (e.g., calcium flux in HEK293 cells expressing mutant vs. wild-type receptors) to determine whether the 2-ether oxygen engages the same or different receptor residues compared to the 3-ether oxygen.

Quote Request

Request a Quote for 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.